molecular formula C9H17N5O2 B6247300 tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2408963-61-9

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B6247300
CAS No.: 2408963-61-9
M. Wt: 227.3
InChI Key:
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Description

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate: is a compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate triazole derivative. One common method involves the use of tert-butyl carbamate and a triazole derivative under basic conditions, often employing a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring.

    Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The carbamate moiety can also participate in covalent bonding with nucleophilic sites on proteins or enzymes, modulating their function .

Comparison with Similar Compounds

  • tert-butyl N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
  • tert-butyl N-(6-aminohexyl)carbamate
  • tert-butyl N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine

Uniqueness: What sets tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate apart is its specific combination of a tert-butyl group, a carbamate moiety, and a triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2408963-61-9

Molecular Formula

C9H17N5O2

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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